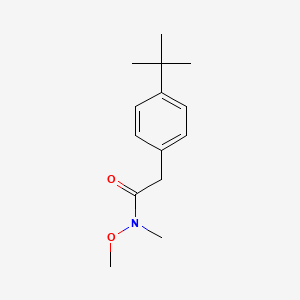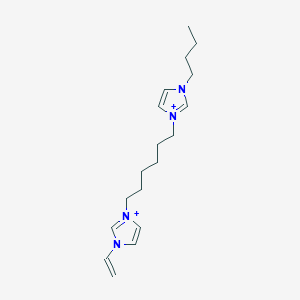
1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium is a complex organic compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. They are widely used in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium typically involves the following steps:
Alkylation of Imidazole: The initial step involves the alkylation of imidazole with butyl halide to form 1-butylimidazole.
Hexylation: The final step involves the attachment of a hexyl chain to the imidazole ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or aldehydes, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium has several scientific research applications, including:
Chemistry: Used as a solvent or catalyst in various chemical reactions due to its unique properties.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium involves its interaction with molecular targets and pathways. The compound can interact with various enzymes, receptors, and cellular structures, leading to its observed effects. The specific pathways involved depend on the application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-ethylimidazolium bromide
- 1-Butyl-3-propylimidazolium iodide
Comparison
Compared to these similar compounds, 1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium may exhibit unique properties, such as enhanced solubility, thermal stability, and specific reactivity. These differences can make it more suitable for certain applications, such as in advanced materials or specialized chemical reactions.
Propiedades
Fórmula molecular |
C18H30N4+2 |
|---|---|
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
1-butyl-3-[6-(3-ethenylimidazol-1-ium-1-yl)hexyl]imidazol-3-ium |
InChI |
InChI=1S/C18H30N4/c1-3-5-10-20-15-16-22(18-20)12-9-7-6-8-11-21-14-13-19(4-2)17-21/h4,13-18H,2-3,5-12H2,1H3/q+2 |
Clave InChI |
BTBJWVRCEOTPSL-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=C[N+](=C1)CCCCCC[N+]2=CN(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


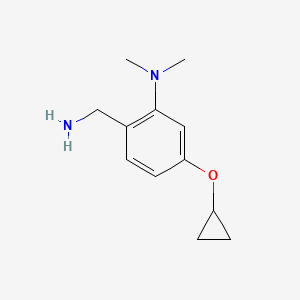
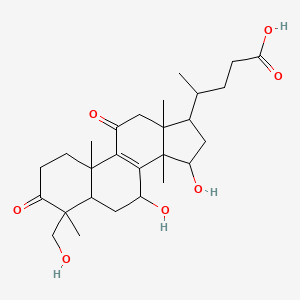
![Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14803957.png)

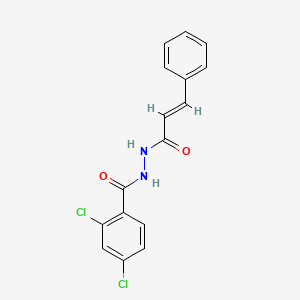
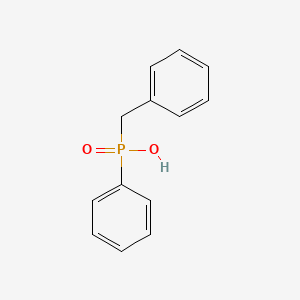

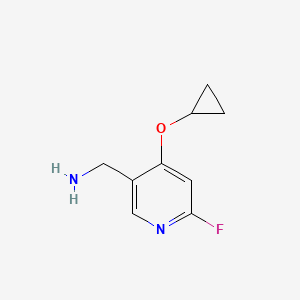
![5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid](/img/structure/B14804004.png)
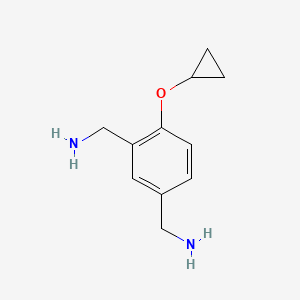
![N-benzyl-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14804020.png)


